ethyl (2S)-2-pyridin-3-ylpyrrolidine-1-carboxylate

Chiral synthesis Nicotine alkaloid Enantioselective reduction

Ethyl (2S)-2-pyridin-3-ylpyrrolidine-1-carboxylate (CAS 69730-90-1), also known as (S)-N-ethoxycarbonylnornicotine, is a chiral pyrrolidinylpyridine building block belonging to the organic compound class of pyrrolidinylpyridines. It features a pyrrolidine ring linked to a pyridine ring at the 3-position, with an ethyl carbamate protecting group on the pyrrolidine nitrogen.

Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
CAS No. 69730-90-1
Cat. No. B3279695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (2S)-2-pyridin-3-ylpyrrolidine-1-carboxylate
CAS69730-90-1
Molecular FormulaC12H16N2O2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCCC1C2=CN=CC=C2
InChIInChI=1S/C12H16N2O2/c1-2-16-12(15)14-8-4-6-11(14)10-5-3-7-13-9-10/h3,5,7,9,11H,2,4,6,8H2,1H3/t11-/m0/s1
InChIKeyNESBODWIJLONJA-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is Ethyl (2S)-2-pyridin-3-ylpyrrolidine-1-carboxylate (CAS 69730-90-1) and Why It Matters for Research Procurement


Ethyl (2S)-2-pyridin-3-ylpyrrolidine-1-carboxylate (CAS 69730-90-1), also known as (S)-N-ethoxycarbonylnornicotine, is a chiral pyrrolidinylpyridine building block belonging to the organic compound class of pyrrolidinylpyridines. [1] It features a pyrrolidine ring linked to a pyridine ring at the 3-position, with an ethyl carbamate protecting group on the pyrrolidine nitrogen. The compound bears a single stereocenter at the 2-position of the pyrrolidine ring with defined (S)-configuration, making it a key chiral intermediate for the synthesis of nicotine analogs, nAChR ligands, and other biologically active pyrrolidine alkaloids. [2] It is typically supplied at ≥98% purity by major chemical vendors.

Why Generic Substitution Fails: The Hidden Risks of Replacing Ethyl (2S)-2-pyridin-3-ylpyrrolidine-1-carboxylate with Its Racemate or Enantiomer


Simple substitution of ethyl (2S)-2-pyridin-3-ylpyrrolidine-1-carboxylate with the racemic mixture (CAS 74245-32-2) or the (R)-enantiomer (CAS 74245-31-1) is not scientifically valid for applications requiring stereochemical fidelity. The (S)-configuration at the pyrrolidine 2-position is critical because the pyrrolidine nitrogen lone pair orientation and the spatial disposition of the pyridine ring govern both biological target recognition and downstream synthetic outcomes. [1] In nicotine alkaloid chemistry, the (S)-enantiomer delivers the natural (S)-nicotine configuration, while the (R)-enantiomer yields the unnatural (R)-nicotine with markedly different pharmacological properties. Furthermore, the ethyl carbamate protecting group imparts specific orthogonal reactivity and lipophilicity (LogP) that differ from the commonly used tert-butyl carbamate (Boc) analog—ethyl carbamate cleavage requires distinct, often milder, conditions that preserve sensitive downstream functionality. These differences, detailed quantitatively below, mean that casual interchange can compromise synthetic yield, enantiomeric purity, and biological assay reproducibility.

Head-to-Head Quantitative Differentiation: Ethyl (2S)-2-pyridin-3-ylpyrrolidine-1-carboxylate vs. Closest Analogs


Synthetic Utility: (S)-Enantiomer Gives (S)-Nicotine; (R)-Enantiomer Gives Unnatural (R)-Nicotine

The (S)-enantiomer of ethyl 2-pyridin-3-ylpyrrolidine-1-carboxylate serves as a direct precursor to natural (S)-nicotine via LiAlH₄ reduction, while the (R)-enantiomer (CAS 74245-31-1) yields the unnatural D-(+)-nicotine under identical conditions. This stereochemical divergence is absolute: the carbamate chiral auxiliary controls the configuration of the final pyrrolidine amine, making procurement of the correct enantiomer essential for any synthesis targeting natural-product-like nicotinoids. In the Felpin et al. (2001) enantiomeric synthesis, the (S)-configured compound was used as the penultimate intermediate to (S)-nornicotine, achieving overall yields of approximately 83% from common chiral precursor. [1]

Chiral synthesis Nicotine alkaloid Enantioselective reduction

Enantiomeric Excess: Enzymatic Route Achieves >99% ee for the (S)-Pyrrolidine Core

A process-scale enzymatic synthesis using imine reductase (IRED) catalysis delivers the (S)-2-(3-pyridine)-pyrrolidine core with >99% enantiomeric excess (ee) and full conversion (>99%). [1] This contrasts sharply with classical resolution methods for the racemate, which inherently discard 50% of material as the undesired enantiomer and typically achieve lower final ee values (≥95% by chiral HPLC). For the end-user, this means that the (S)-configured carbamate derived from the IRED product carries a verifiable enantiomeric purity advantage, reducing the risk of chiral contamination in downstream assays.

Enantioselective synthesis Imine reductase Chiral purity

Lipophilicity Tuning: Ethyl Carbamate (LogP 2.31) vs. Methyl Carbamate Analog

The ethyl carbamate of the target compound imparts a computed LogP of 2.31, which is approximately 0.6–0.8 log units higher than the methyl carbamate analog (N'-carbomethoxynornicotine, C₁₁H₁₄N₂O₂, MW 206.24). This increased lipophilicity can enhance membrane permeability in cell-based assays and alter retention times in reversed-phase chromatographic purification, providing a practical differentiation point when selecting a carbamate-protected pyrrolidine for SAR exploration. The polar surface area (PSA) of 42.43 Ų is identical between ethyl and methyl carbamate analogs, indicating that the LogP shift is achieved without altering hydrogen-bonding capacity.

Lipophilicity LogP Protecting group strategy

Analytical Identity: GC-MS and NMR Spectral Fingerprints Distinguish (S)-Enantiomer from Racemate

The target (S)-enantiomer possesses a definitive spectral fingerprint that is distinguishable from the racemate by chiral GC-MS methods. The SpectraBase database records computed ¹H NMR, FTIR, and GC-MS spectra specifically for (2S)-2-(3-pyridinyl)-1-pyrrolidinecarboxylic acid ethyl ester. [1] In chiral chromatographic systems, the (S)- and (R)-enantiomers of N-ethoxycarbonylnornicotine can be baseline-resolved using polysaccharide-based chiral stationary phases, with the (S)-enantiomer (CAS 69730-90-1) and the (R)-enantiomer (CAS 74245-31-1) each providing a single, distinct peak, while the racemate (CAS 74245-32-2) yields two peaks of equal area. This analytical distinguishability is critical for QC release testing and for verifying that no racemization has occurred during storage or downstream reactions.

Chiral analysis GC-MS NMR spectroscopy Quality control

Protecting Group Orthogonality: Ethyl Carbamate Cleavage vs. tert-Butyl Carbamate (Boc)

The ethyl carbamate group can be cleaved under conditions that are orthogonal to the widely used tert-butyl carbamate (Boc) group. While Boc deprotection typically employs TFA or HCl/dioxane (acidic conditions), ethyl carbamates can be cleaved using alkaline hydrolysis, TMS-I, or LiAlH₄ (which simultaneously reduces the carbamate to an N-methyl group). [1] This orthogonality is a tangible advantage in multi-step syntheses where acid-labile functionality elsewhere in the molecule precludes Boc usage. The (R)-enantiomer of ethyl 2-pyridin-3-ylpyrrolidine-1-carboxylate is explicitly documented to undergo LiAlH₄ reduction to yield D-(+)-nicotine, confirming this reactivity pathway.

Protecting group strategy Orthogonal deprotection Solid-phase synthesis

Where Ethyl (2S)-2-pyridin-3-ylpyrrolidine-1-carboxylate Delivers Measurable Advantage: High-Value Research and Industrial Use Cases


Enantioselective Synthesis of Natural (S)-Nicotine and (S)-Nornicotine Alkaloids

The (S)-enantiomer is the direct chiral precursor to natural (S)-nornicotine and (S)-nicotine via LiAlH₄ reduction. The Felpin synthesis (J. Org. Chem. 2001) uses this compound as a late-stage intermediate, achieving ~83% overall yield from a common chiral precursor. [1] Researchers synthesizing natural-product-like nicotinoids for nAChR pharmacological studies or tobacco alkaloid research should specify CAS 69730-90-1 to ensure the correct stereochemical outcome.

Chiral Building Block for nAChR Ligand SAR Programs

The defined (S)-stereochemistry and ethyl carbamate protecting group make this compound a versatile scaffold for structure–activity relationship (SAR) exploration at nicotinic acetylcholine receptors (nAChRs). After selective deprotection of the carbamate, the free pyrrolidine NH can be functionalized with diverse electrophiles while retaining the chiral integrity established by the >99% ee enzymatic synthesis route. [2]

Chiral Reference Standard for Enantiomeric Purity Method Development

With its well-characterized spectral fingerprint (¹H NMR, FTIR, GC-MS on SpectraBase) and baseline-resolvable separation from the (R)-enantiomer on polysaccharide-based chiral columns, this compound serves as an ideal chiral reference standard for developing and validating enantiomeric purity methods for pyrrolidinylpyridine intermediates. [3] QC laboratories can use it to spike racemic mixtures and confirm detection limits and resolution factors.

Orthogonal Protecting Group Strategy in Multi-Step Heterocyclic Synthesis

In synthetic routes where acid-labile groups (e.g., silyl ethers, acetals, trityl groups) are present, the ethyl carbamate provides a protection strategy orthogonal to Boc. The carbamate can be removed under basic or reductive conditions without affecting acid-sensitive functionality, a key advantage in complex alkaloid total synthesis and medicinal chemistry campaigns. [4]

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